3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid
Description
3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including carboxyl, sulfonylamino, and sulfamoyl groups
Properties
IUPAC Name |
3-[[4-[(3-carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O8S2/c23-19(24)13-3-1-5-17(11-13)31(27,28)21-15-7-9-16(10-8-15)22-32(29,30)18-6-2-4-14(12-18)20(25)26/h1-12,21-22H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOLYYASMONLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of a suitable aromatic precursor followed by amination and subsequent carboxylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl or carboxyl groups, potentially converting them into sulfides or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or sulfides.
Scientific Research Applications
3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino and sulfamoyl groups can form strong hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The carboxyl group may also participate in binding to active sites of enzymes, modulating their function.
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Chlorosulfonylbenzoic acid
Comparison: Compared to these similar compounds, 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. For instance, the presence of both sulfonylamino and sulfamoyl groups allows for more versatile interactions with biological molecules, making it a valuable tool in medicinal chemistry and biochemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
